An In-depth Technical Guide to 2,5-Thiophenedicarboxylic Acid (CAS: 4282-31-9)
An In-depth Technical Guide to 2,5-Thiophenedicarboxylic Acid (CAS: 4282-31-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Thiophenedicarboxylic acid (CAS: 4282-31-9), a versatile heterocyclic compound. This document details its physicochemical properties, synthesis methodologies, and significant applications in materials science and as a precursor in medicinal chemistry. Detailed experimental protocols for its use in the synthesis of Metal-Organic Frameworks (MOFs) and for the biological evaluation of its derivatives are provided, alongside visualizations of key processes.
Core Compound Properties
2,5-Thiophenedicarboxylic acid, also known as thiophene-2,5-dicarboxylate, is a key building block in the synthesis of various functional materials, including conductive polymers, fluorescent brightening agents, and coordination polymers.[1][2] Its rigid structure and the coordinating ability of its carboxylate groups make it a valuable linker in the construction of Metal-Organic Frameworks (MOFs).[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 2,5-Thiophenedicarboxylic acid is presented in the tables below.
| Property | Value | Citations |
| Molecular Formula | C₆H₄O₄S | [3] |
| Molecular Weight | 172.16 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | >300 °C (decomposes) | [1][2] |
| Solubility | Soluble in polar solvents like water and alcohols. | [5] |
| CAS Number | 4282-31-9 | [4] |
| InChI | InChI=1S/C6H4O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10) | [3][4] |
| InChIKey | YCGAZNXXGKTASZ-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=C(SC(=C1)C(=O)O)C(=O)O | [4] |
| Spectroscopic Data | Description |
| ¹H NMR | Spectra available, providing information on the proton environments in the molecule. |
| ¹³C NMR | Spectra available, detailing the carbon framework of the compound. |
| Mass Spectrometry | Data available for determining the molecular weight and fragmentation pattern. |
| Infrared (IR) Spec. | Spectra available, showing characteristic vibrational frequencies of the functional groups. |
| UV-Vis Spectroscopy | Data available, indicating the electronic absorption properties of the molecule. |
Synthesis of 2,5-Thiophenedicarboxylic Acid
Several synthetic routes to 2,5-Thiophenedicarboxylic acid have been reported. Two common laboratory-scale methods are summarized below.
Method 1: From Adipic Acid
A prevalent industrial method involves the reaction of adipic acid with thionyl chloride, followed by cyclization and aromatization.[3][4]
Method 2: From 2,5-Diiodothiophene (B186504)
A laboratory-scale synthesis involves the di-lithiation of 2,5-diiodothiophene followed by carboxylation with carbon dioxide.[6]
Key Applications and Experimental Protocols
2,5-Thiophenedicarboxylic acid is a versatile building block with numerous applications. This section details its use in the synthesis of Metal-Organic Frameworks (MOFs) and as a precursor for compounds with potential anticancer activity.
Synthesis of Metal-Organic Frameworks (MOFs)
2,5-Thiophenedicarboxylic acid is a widely used organic linker for the construction of MOFs due to its rigidity and the coordinating ability of its carboxylate groups. These MOFs have potential applications in gas storage and separation.
The following protocol describes the synthesis of an indium-derived 2,5-thiophenedicarboxylate MOF.
Materials:
-
2,5-Thiophenedicarboxylic acid (TDC)
-
Indium(III) chloride (InCl₃)
-
Dimethylformamide (DMF)
-
Dioxane
-
Concentrated Nitric Acid (HNO₃)
-
Deionized water
-
20 mL scintillation vials
-
Syringe filter (0.45 µm)
Procedure:
-
Prepare a premixed solution of 18 mL of DMF and 12 mL of dioxane.
-
To this solution, add 107 mg (0.620 mmol) of 2,5-thiophenedicarboxylic acid and 291 mg (1.32 mmol) of InCl₃.
-
In a separate vial, combine 324 mg (1.10 mmol) of cinchonine, 3 mL of deionized water, and 0.050 mL of concentrated HNO₃. Sonicate this mixture until all solids are dissolved.
-
Add the cinchonine solution to the DMF/dioxane mixture.
-
Sonicate the entire resulting solution for 10 minutes.
-
Filter the solution through a 0.45 µm syringe filter in 6 mL portions into six individual 20 mL scintillation vials.
-
Heat the vials at a specific temperature for a designated period to allow for crystal growth.
Caption: Experimental workflow for the synthesis of an indium-based MOF.
Precursor for Anticancer Agents
Derivatives of 2,5-thiophenedicarboxylic acid, such as thiophene (B33073) carboxamides, have shown potential as anticancer agents. The proposed mechanisms of action for some thiophene derivatives involve the inhibition of tubulin polymerization and the WEE1 kinase, both of which are critical for cell division.[7]
The diagram below illustrates the potential mechanism by which certain thiophene derivatives may exert their anticancer effects. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle. Additionally, inhibition of WEE1 kinase, which negatively regulates the G2/M checkpoint, leads to premature mitotic entry. Both actions can result in mitotic catastrophe and subsequent cancer cell death.[7][8]
Caption: Proposed anticancer mechanism of thiophene derivatives.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol is a general guideline for evaluating the cytotoxic effects of thiophene derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Thiophene derivative compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for an additional 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[1][9][10][11]
Synthesis of Fluorescent Brightening Agents
2,5-Thiophenedicarboxylic acid is a key intermediate in the production of fluorescent whitening agents, such as 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (B47129). These compounds are used to enhance the whiteness of plastics, coatings, and inks.[12][13]
The synthesis involves the condensation of 2,5-thiophenedicarboxylic acid with 5-tert-butyl-o-aminophenol.[12]
Materials:
-
2,5-Thiophenedicarboxylic acid
-
5-tert-butyl-o-aminophenol
-
Boric acid
-
Trichlorobenzene
-
Xylene
Procedure:
-
Reaction Setup: In a reactor, combine trichlorobenzene and toluene in a 5:1 weight ratio to form a mixed solvent.
-
Addition of Reactants: Add 2,5-thiophenedicarboxylic acid, 5-tert-butyl-o-aminophenol, and boric acid to the solvent mixture.
-
Condensation: Heat the mixture to approximately 120°C to initiate the condensation reaction.
-
Dehydration: Continuously remove the water generated during the reaction using a water separator to drive the reaction to completion.
-
Distillation: Increase the temperature to around 230°C to distill off the solvents.
-
Crystallization and Purification: Cool the reaction mixture to allow the product to crystallize. The crude product can then be purified by recrystallization from a solvent such as xylene.[12][13]
Conclusion
2,5-Thiophenedicarboxylic acid is a valuable and versatile chemical intermediate with significant applications in materials science and drug discovery. Its utility as a linker in MOFs and coordination polymers is well-established, and its derivatives show promise as potent anticancer agents. This guide provides a foundational understanding and practical protocols for researchers and scientists working with this important compound. Further research into its biological activities and the development of novel materials based on this scaffold is warranted.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. US4267343A - Process for the manufacture of 2,5-bis-(benzoxazolyl)-thiophene compounds - Google Patents [patents.google.com]
- 3. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google Patents [patents.google.com]
- 4. 2,5-Thiophenedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Wee1 is required to sustain ATR/Chk1 signaling upon replicative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]
- 13. CN102070627A - Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene - Google Patents [patents.google.com]
